BX 430

Vue d'ensemble

Description

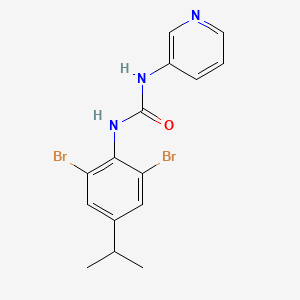

BX 430, également connu sous le nom de N-[2,6-dibromo-4-(1-méthyléthyl)phényl]-N’-3-pyridinyl-urée, est un composé organique synthétique. Il s'agit d'un antagoniste allostérique sélectif du récepteur purinergique P2X4, qui est un type de canal ionique dépendant d'un ligand. This compound est connu pour sa haute sélectivité et sa puissance, ce qui en fait un outil précieux pour la recherche scientifique, en particulier dans l'étude des fonctions du récepteur P2X4 et des processus physiologiques associés .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du BX 430 implique plusieurs étapes, commençant par la préparation de l'intermédiaire clé, la 2,6-dibromo-4-(1-méthyléthyl)aniline. Cet intermédiaire est ensuite mis en réaction avec l'acide 3-pyridinecarboxylique pour former le produit final, le this compound. Les conditions de réaction impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter la réaction .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques du this compound ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, pour garantir un rendement élevé et une pureté élevée du produit final. La production industrielle peut également impliquer l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité et la capacité de production .

Analyse Des Réactions Chimiques

Types de réactions

Le BX 430 subit principalement des réactions de substitution en raison de la présence d'atomes de brome dans sa structure. Ces réactions peuvent être facilitées par des nucléophiles, conduisant à la formation de divers dérivés. De plus, le this compound peut participer à des réactions de complexation avec des ions métalliques, formant des composés de coordination .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent des nucléophiles tels que les amines et les thiols. Les réactions sont généralement réalisées dans des solvants polaires comme le DMSO ou l'acétonitrile, à des températures douces à modérées. Des catalyseurs tels que le palladium ou le cuivre peuvent être utilisés pour améliorer la vitesse de réaction et la sélectivité .

Principaux produits formés

Les principaux produits formés à partir des réactions du this compound dépendent des nucléophiles spécifiques et des conditions de réaction utilisées. Par exemple, la réaction du this compound avec une amine peut produire un dérivé d'urée substitué, tandis que la réaction avec un thiol peut produire un dérivé de thioéther .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Le this compound est utilisé comme sonde moléculaire pour étudier la structure et la fonction des récepteurs P2X4.

Médecine : Le this compound a des applications thérapeutiques potentielles dans le traitement de la douleur chronique et des maladies cardiovasculaires.

Industrie : Le this compound peut être utilisé dans le développement de nouveaux médicaments ciblant les récepteurs P2X4.

Mécanisme d'action

Le this compound exerce ses effets en se liant de manière non compétitive à un site allostérique extracellulaire sur le récepteur P2X4. Cette liaison inhibe l'activité du récepteur en empêchant les changements conformationnels nécessaires à l'ouverture du canal ionique. Les cibles moléculaires du this compound comprennent le récepteur P2X4 humain, ainsi que les récepteurs P2X4 d'autres espèces telles que le poisson-zèbre. Les voies impliquées dans son mécanisme d'action comprennent l'inhibition de l'afflux de calcium induit par l'ATP et la perméabilisation de la membrane .

Applications De Recherche Scientifique

Introduction to BX 430

This compound, chemically known as N-[2,6-Dibromo-4-(1-methylethyl)phenyl]- N'-(3-pyridinyl)urea, is a selective allosteric antagonist of the human P2X4 receptor, exhibiting significant potential in various scientific research applications. Its unique properties allow it to selectively modulate purinergic signaling pathways, making it a valuable tool in pharmacological studies and therapeutic investigations.

Pharmacological Research

This compound serves as a critical compound in studying the role of P2X4 receptors in various physiological and pathological processes. Its ability to selectively inhibit these receptors allows researchers to dissect the contributions of purinergic signaling in:

- Neurological Disorders : Studies have indicated that P2X4 receptors play a role in neuroinflammation and pain signaling. This compound has been utilized to explore its effects on pain models and neurodegenerative diseases .

- Cardiovascular Research : The modulation of P2X4 receptors has implications for cardiovascular health, particularly in understanding how ATP influences vascular tone and heart function. This compound's antagonistic properties enable detailed investigations into these mechanisms .

Cellular and Molecular Biology

This compound has been instrumental in cellular assays aimed at understanding receptor dynamics:

- Calcium Signaling Studies : The compound is used to investigate intracellular calcium mobilization following purinergic receptor activation. This is crucial for elucidating the signaling pathways involved in cellular responses to ATP .

- Receptor Expression Studies : this compound aids in characterizing the expression patterns of P2X4 receptors across different cell types, providing insights into their functional roles in various tissues .

Therapeutic Investigations

The therapeutic potential of this compound is being explored in various contexts:

- Pain Management : Given its role in modulating pain pathways, this compound is being studied as a potential therapeutic agent for chronic pain conditions .

- Inflammation Control : Research indicates that P2X4 receptor antagonism may help reduce inflammation, making this compound a candidate for treating inflammatory diseases .

Case Studies

Several studies have utilized this compound to reveal insights into its pharmacological effects:

- Study on Neuropathic Pain : A study demonstrated that administration of this compound significantly reduced pain behaviors in animal models of neuropathy, suggesting its efficacy as a pain management agent .

- Investigations into Neuroinflammation : In models of neuroinflammation, this compound was shown to attenuate inflammatory responses, highlighting its potential role in managing neurodegenerative diseases associated with inflammation .

Table 1: Solubility Data for this compound

| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) |

|---|---|---|

| DMSO | 41.31 | 100 |

| Ethanol | 41.31 | 100 |

Table 2: Preparation of Stock Solutions

| Concentration | Volume (mL) for Different Masses |

|---|---|

| 1 mg | |

| 1 mM | 2.42 |

| 5 mM | 0.48 |

| 10 mM | 0.24 |

| 50 mM | 0.05 |

Mécanisme D'action

BX 430 exerts its effects by binding noncompetitively to an extracellular allosteric site on the P2X4 receptor. This binding inhibits the receptor’s activity by preventing the conformational changes required for ion channel opening. The molecular targets of this compound include the human P2X4 receptor, as well as the P2X4 receptors of other species such as zebrafish. The pathways involved in its mechanism of action include the inhibition of ATP-induced calcium influx and membrane permeabilization .

Comparaison Avec Des Composés Similaires

Le BX 430 est unique en termes de sa haute sélectivité et de sa puissance pour le récepteur P2X4. Des composés similaires comprennent :

BAY-1797 : Un antagoniste puissant du récepteur P2X4 avec un mécanisme d'action différent de celui du this compound.

Ces composés mettent en évidence la particularité du this compound en termes de sa sélectivité et de son efficacité dans le ciblage du récepteur P2X4.

Activité Biologique

BX 430 is a selective allosteric antagonist of the P2X4 receptor, a member of the purinergic receptor family that plays a significant role in various physiological and pathological processes. This compound has garnered attention for its potential therapeutic applications, particularly in modulating pain, inflammation, and other conditions associated with P2X4 receptor activity.

This compound operates primarily as an allosteric modulator, exhibiting a half-maximal inhibitory concentration (IC50) of 0.54 μM for the human P2X4 receptor. It demonstrates over ten-fold selectivity for P2X4 compared to other P2X receptors (P2X1, P2X2) . This selectivity is crucial as it minimizes off-target effects, enhancing its potential as a therapeutic agent.

Pharmacological Effects

Research indicates that this compound can influence various biological processes:

- Pain Modulation : By antagonizing the P2X4 receptor, this compound may reduce nociceptive signaling pathways, thus potentially alleviating pain.

- Inflammation : The compound's modulation of purinergic signaling suggests a role in reducing inflammatory responses, which could be beneficial in conditions like arthritis or chronic pain syndromes.

- Neuroprotection : There is emerging evidence that P2X4 receptors are involved in neuroinflammatory processes, positioning this compound as a candidate for neuroprotective strategies.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : In cell culture experiments, this compound demonstrated significant inhibition of ATP-induced calcium influx in neurons expressing P2X4 receptors. This effect was correlated with reduced neuronal excitability and lower levels of pro-inflammatory cytokines .

- Animal Models : In rodent models of neuropathic pain, administration of this compound resulted in reduced pain behaviors compared to control groups. This was associated with decreased expression of P2X4 receptors in spinal cord tissues .

- Comparative Studies : A comparative analysis of various P2X antagonists highlighted this compound's superior selectivity and potency against P2X4 receptors. This study emphasized its potential advantages over non-selective antagonists in clinical applications .

Data Table: Biological Activity Summary

| Parameter | Value |

|---|---|

| IC50 (P2X4 receptor) | 0.54 μM |

| Selectivity | >10-fold for P2X4 over P2X1 and P2X2 |

| Pain Modulation Efficacy | Significant reduction in pain behaviors in animal models |

| Inflammatory Response | Decreased pro-inflammatory cytokines in vitro |

Propriétés

IUPAC Name |

1-(2,6-dibromo-4-propan-2-ylphenyl)-3-pyridin-3-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Br2N3O/c1-9(2)10-6-12(16)14(13(17)7-10)20-15(21)19-11-4-3-5-18-8-11/h3-9H,1-2H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNKIJKRXKPQCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)Br)NC(=O)NC2=CN=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Br2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.